4-(6-Chloropyridin-2-yl)benzonitrile
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Overview
Description
4-(6-Chloropyridin-2-yl)benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a benzonitrile moiety substituted with a 6-chloropyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
4-(6-Chloropyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a tool compound in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound can modulate biological pathways by binding to specific sites on target molecules, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyrimidin-2-yl)benzonitrile
- 4-(6-Chloropyrazin-2-yl)benzonitrile
- 4-(6-Chloropyridazin-2-yl)benzonitrile
Uniqueness
4-(6-Chloropyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
4-(6-chloropyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUHTNNEFBWJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744832 |
Source
|
Record name | 4-(6-Chloropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-57-5 |
Source
|
Record name | 4-(6-Chloropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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